molecular formula C9H10N2 B1295381 2,5-Dimethylimidazo[1,2-a]pyridine CAS No. 6188-30-3

2,5-Dimethylimidazo[1,2-a]pyridine

Cat. No.: B1295381
CAS No.: 6188-30-3
M. Wt: 146.19 g/mol
InChI Key: MDYLCICXTKMFEI-UHFFFAOYSA-N
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Description

2,5-Dimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It is known for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .

Biochemical Analysis

Biochemical Properties

2,5-Dimethylimidazo[1,2-a]pyridine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, particularly CYP1A2, which metabolizes the compound into reactive intermediates. These intermediates can form adducts with DNA, leading to potential mutagenic effects. Additionally, this compound has been shown to interact with glutathione S-transferase, which aids in its detoxification and excretion from the body .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also alter gene expression by modulating the activity of transcription factors such as NF-κB and AP-1. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to DNA, forming DNA adducts that can result in mutations if not repaired. This binding is facilitated by the metabolic activation of the compound by cytochrome P450 enzymes. Additionally, this compound can inhibit or activate various enzymes, leading to changes in cellular processes. For example, it can inhibit the activity of certain DNA repair enzymes, thereby enhancing its mutagenic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under certain conditions, leading to the formation of reactive intermediates. Long-term exposure to this compound in vitro and in vivo has been associated with sustained oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can induce toxicity, including liver damage and carcinogenic effects. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Additionally, high doses of this compound have been associated with increased DNA adduct formation and mutagenesis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can undergo further metabolism by phase II enzymes such as glutathione S-transferase, resulting in detoxification and excretion. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Additionally, the localization of this compound to mitochondria can impact mitochondrial function and induce oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the cyclization of N-(2-pyridyl)acetamides in the presence of strong acids .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms has further enhanced the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,5-Dimethylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

  • 2-Methylimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine
  • 2-Aminoimidazo[1,2-a]pyridine

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups at positions 2 and 5 enhance its stability and influence its interaction with biological targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

2,5-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-6-11-8(2)4-3-5-9(11)10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYLCICXTKMFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210868
Record name 2,5-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-30-3
Record name 2,5-Dimethylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6188-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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